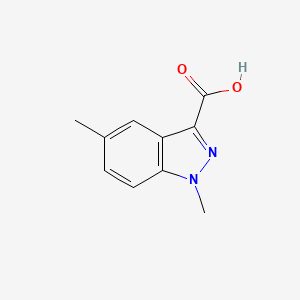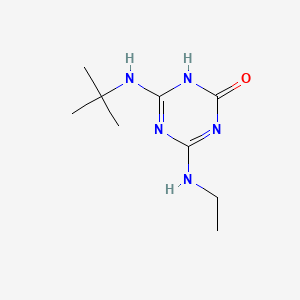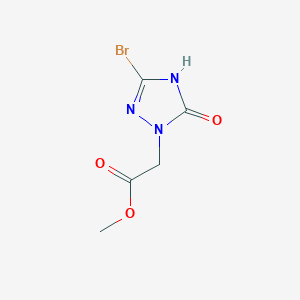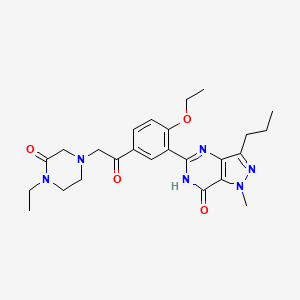
1,5-二甲基-1H-吲唑-3-甲酸
描述
“1,5-Dimethyl-1H-indazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1033693-06-9. It has a linear formula of C10 H10 N2 O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. A variety of strategies have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions . Direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents has been reported .
Molecular Structure Analysis
The molecular structure of “1,5-Dimethyl-1H-indazole-3-carboxylic acid” is represented by the InChI code: 1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14) .
Physical and Chemical Properties Analysis
“1,5-Dimethyl-1H-indazole-3-carboxylic acid” is a solid substance at room temperature . It has a molecular weight of 190.2 .
科学研究应用
化学合成和衍生物
1,5-二甲基-1H-吲唑-3-甲酸及其衍生物用于各种化学合成中。施密特等人 (2006) 探索了 1,2-二甲基吲唑鎓-3-羧酸盐(吲唑生物碱的衍生物)在吲唑 N-杂环卡宾生产中的应用。这些衍生物可以由 1H-吲唑-3-甲酸制备,并可用于合成伪交叉共轭共振甜菜碱 (Schmidt et al., 2006).
生物活性和杀精剂
1H-吲唑-3-甲酸的某些衍生物,例如 1-卤代苄基-1H-吲唑-3-甲酸,已对其生物活性进行了研究。Corsi 和 Palazzo (1976) 合成了卤代衍生物,发现它们表现出有效的杀精活性 (Corsi & Palazzo, 1976).
晶体结构分析
已经进行研究以了解吲唑衍生物的晶体结构。胡永州 (2008) 研究了 1-(2,4-二氯苄基)-1H-吲唑-3-甲酸的晶体结构,该结构提供了对其多晶型和潜在生物活性的见解 (Hu Yong-zhou, 2008).
形成焓研究
Orozco-Guareño 等人 (2019) 研究了 1H-吲唑-3-甲酸和其他吲唑的标准摩尔生成焓,为理解它们的能量和结构性质提供了有价值的数据 (Orozco-Guareño et al., 2019).
多态性和超分子结构
已经对 NH-吲唑(包括 1H-吲唑-3-甲酸衍生物)的超分子结构进行了研究。Teichert 等人 (2007) 分析了氟化对这些化合物超分子结构的影响,揭示了其晶体学性质的见解 (Teichert et al., 2007).
新型衍生物合成
雷迪等人 (2013) 从 1-甲基-1H-吲唑 3-甲酸合成了新型的噁唑衍生物,展示了吲唑衍生物在创造具有各种领域潜在应用的新化合物方面的化学多功能性 (Reddy et al., 2013).
量子力学研究
施密特等人 (2009) 的量子力学研究重点关注吲唑鎓-3-羧酸盐及其脱羧产物,深入了解这些分子的化学行为和结构变化 (Schmidt et al., 2009).
安全和危害
作用机制
Target of Action
Indazole derivatives, a class of compounds to which 1,5-dimethyl-1h-indazole-3-carboxylic acid belongs, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indazole derivatives interact with their targets and cause changes that result in their biological activity .
Biochemical Pathways
Indazole derivatives are known to possess various biological activities, suggesting they may affect multiple pathways .
Result of Action
Indazole derivatives are known to possess various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
1,5-Dimethyl-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways . For instance, it interacts with enzymes involved in cell signaling pathways, potentially affecting the phosphorylation states of various proteins. Additionally, 1,5-Dimethyl-1H-indazole-3-carboxylic acid can bind to specific receptors on cell membranes, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 1,5-Dimethyl-1H-indazole-3-carboxylic acid on cells are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, 1,5-Dimethyl-1H-indazole-3-carboxylic acid has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes . These changes can result in variations in cellular energy production and overall metabolic flux.
Molecular Mechanism
At the molecular level, 1,5-Dimethyl-1H-indazole-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, 1,5-Dimethyl-1H-indazole-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of 1,5-Dimethyl-1H-indazole-3-carboxylic acid can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation of the compound . In in vitro and in vivo studies, long-term exposure to 1,5-Dimethyl-1H-indazole-3-carboxylic acid has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1,5-Dimethyl-1H-indazole-3-carboxylic acid in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as modulation of cell signaling pathways and enhancement of metabolic activity . At higher doses, 1,5-Dimethyl-1H-indazole-3-carboxylic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
1,5-Dimethyl-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolite levels and metabolic flux . Additionally, 1,5-Dimethyl-1H-indazole-3-carboxylic acid can affect the synthesis and degradation of various biomolecules, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,5-Dimethyl-1H-indazole-3-carboxylic acid is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of 1,5-Dimethyl-1H-indazole-3-carboxylic acid can be influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1,5-Dimethyl-1H-indazole-3-carboxylic acid is crucial for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 1,5-Dimethyl-1H-indazole-3-carboxylic acid may be localized to the mitochondria, where it can influence metabolic processes and energy production . The precise localization of this compound can determine its functional impact on cellular activities .
属性
IUPAC Name |
1,5-dimethylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBAJBKNPZUTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1437419.png)
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1437420.png)

![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)
![2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1437424.png)
![N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1437425.png)


![4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1437433.png)
![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)
![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)

